Mass Shift Enabling Baseline MS Separation
The target compound exhibits a molecular weight of 352.89 g/mol (C18H13D8ClN4O), representing an +8 Da mass increase relative to the unlabeled Clozapine EP Impurity D (MW 344.84 g/mol, C18H21ClN4O) [1]. This mass shift is sufficient to ensure complete baseline separation of the deuterated internal standard from the unlabeled analyte in both quadrupole and time-of-flight mass analyzers, eliminating isotopic cross-talk .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 352.89 g/mol |
| Comparator Or Baseline | 344.84 g/mol (Unlabeled Clozapine EP Impurity D) |
| Quantified Difference | +8 Da (2.3% mass increase) |
| Conditions | Calculated from molecular formulas C18H13D8ClN4O vs. C18H21ClN4O; experimental verification via high-resolution mass spectrometry |
Why This Matters
This mass difference is critical for accurate internal standard-based quantitation, as it allows the mass spectrometer to distinguish analyte from internal standard without signal overlap, fulfilling a fundamental requirement for validated LC-MS/MS methods.
- [1] Pharmaffiliates. (n.d.). [2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8 Product Page. Retrieved from https://www.pharmaffiliates.com/en/2-2-amino-4-chlorophenyl-amino-phenyl-4-methyl-1-piperazinyl-methanone-d8-pasti005700.html View Source
